molecular formula C8H9NO2S B3024300 4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid CAS No. 1024058-35-2

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B3024300
CAS No.: 1024058-35-2
M. Wt: 183.23 g/mol
InChI Key: URJVHPYSDFTUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetrahydrobenzo[d]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H9NO2S and its molecular weight is 183.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound interacts with several enzymes, including metalloproteinases and kinases, by binding to their active sites and modulating their activity. For instance, it has been shown to inhibit matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . Additionally, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid interacts with proteins such as tubulin, affecting microtubule dynamics and cellular processes .

Cellular Effects

The effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK signaling pathway, leading to altered gene expression and cellular responses . Furthermore, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid impacts cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and metabolic flux .

Molecular Mechanism

At the molecular level, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. For example, it inhibits metalloproteinases by chelating the metal ions in their active sites . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions but can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid can result in adaptive cellular responses, including changes in gene expression and metabolic adaptation .

Dosage Effects in Animal Models

The effects of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes . At high doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s clearance and its overall biochemical activity .

Transport and Distribution

Within cells and tissues, 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake and distribution in various tissues . Additionally, binding proteins such as albumin play a role in its transport and localization within the body .

Subcellular Localization

The subcellular localization of 4,5,6,7-Tetrahydro-1,3-benzothiazole-2-carboxylic acid is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, enhancing its biochemical effects .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-8(11)7-9-5-3-1-2-4-6(5)12-7/h1-4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJVHPYSDFTUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.